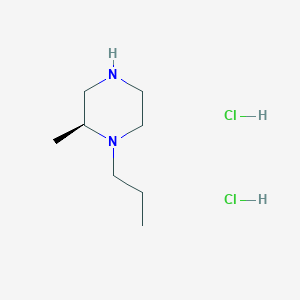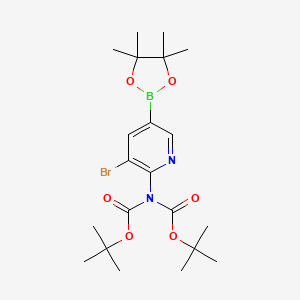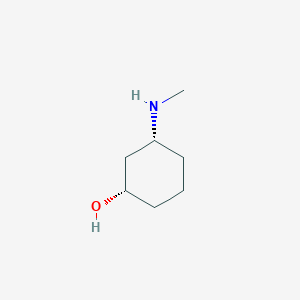
cis-3-Methylamino-cyclohexanol
Descripción general
Descripción
Cis-3-Methylamino-cyclohexanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Catalysis : Trans- and cis-2-Methylamino cyclohexanols (MAC) were transformed into O.N-bis(diphenylphosphino) derivatives, which catalyzed the enantioselective hydrogenation of dehydro-α-acylamino acids with up to 97% enantiomeric excess. This suggests their use in asymmetric synthesis and catalysis (Pracejus, Pracejus, & Costisella, 1987).
Cyclization Reactions : In Rh(I)-catalyzed cyclization reactions, the formation of cis-cyclohexanols was observed, contrasting with Lewis acid-catalyzed cyclization, which affords trans products. This highlights the compound's role in stereoselective cyclization processes (Funakoshi, Togo, Koga, & Sakai, 1989).
Potential in Cancer Treatment : A compound derived from cis-4-aminocyclohexanecarboxylic acid showed significant cure rates against murine Lewis lung carcinoma, suggesting potential applications in cancer treatment (Johnston, McCaleb, Rose, & Montgomery, 1984).
Structural Analysis and NMR Studies : cis- and trans-2-(diethylaminomethyl)-cyclohexanols were synthesized and structurally characterized using NMR, demonstrating their utility in structural chemistry and molecular analysis (Puar, Cohen, & Krapcho, 1975).
Enzymatic Resolution and Desymmetrization : Efficient desymmetrization of cis-1,3-cyclohexanediol was performed using enzyme-catalyzed transesterification, suggesting applications in stereoselective synthesis (Fransson, Xu, Leijondahl, & Bäckvall, 2006).
Synthesis of Chiral Derivatives : A chiral derivative of cyclohexanol was synthesized using asymmetric Michael addition, demonstrating the potential for creating chiral molecules for various applications (Wysocki, Kwit, & Gawroński, 2012).
Propiedades
IUPAC Name |
(1S,3R)-3-(methylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAAWQKUJZFQLK-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


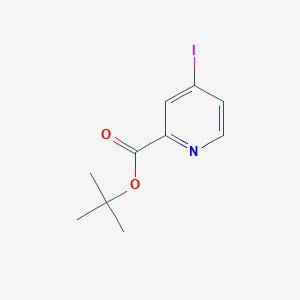
![4-Iodothieno[3,4-c]furan-1,3-dione](/img/structure/B8097730.png)

![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8097748.png)
![6-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8097756.png)
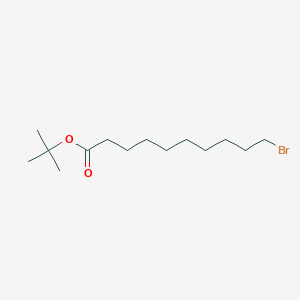


![Benzo[1,2-b:4,3-b']dithiophene-4,5-dione](/img/structure/B8097771.png)
